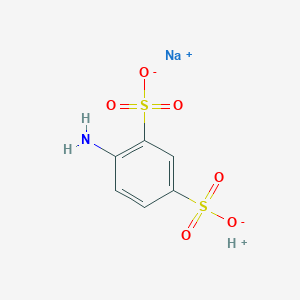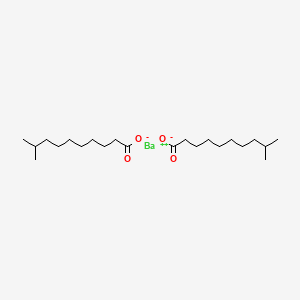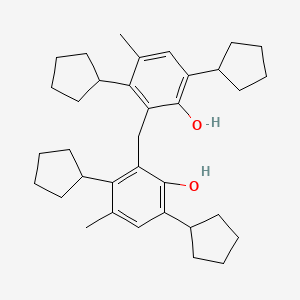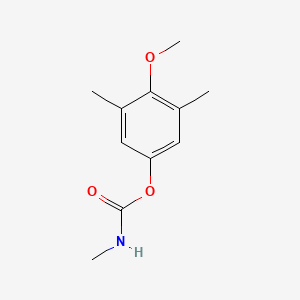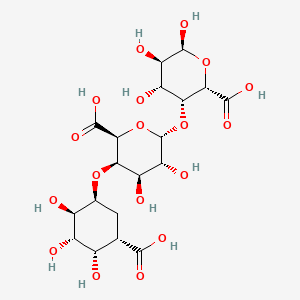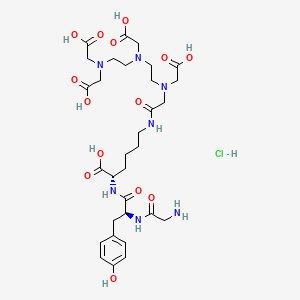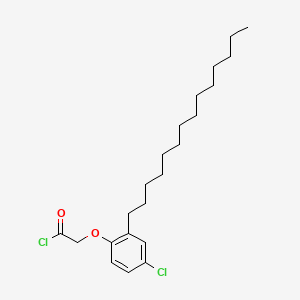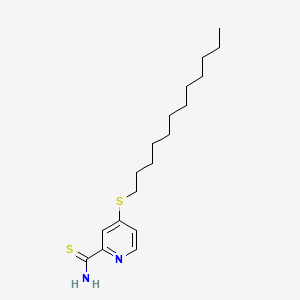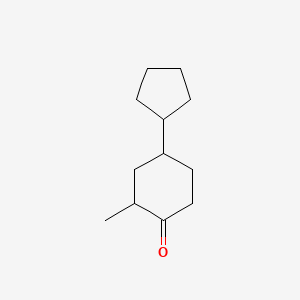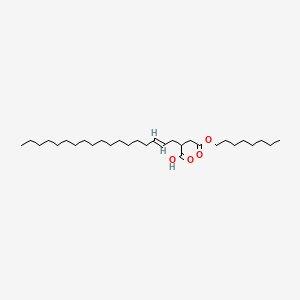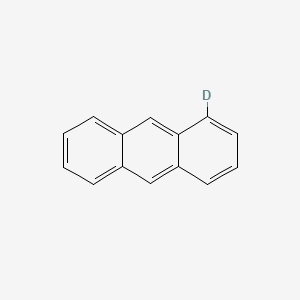
Anthracene-1-d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene-1-d is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is known for its extended aromatic and conjugated π-system, which imparts interesting photochemical and photophysical properties . Anthracene derivatives, including this compound, are widely studied for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic materials .
Vorbereitungsmethoden
The synthesis of Anthracene-1-d can be achieved through various methods. One common approach involves Friedel–Crafts reactions, where anthracene undergoes acylation followed by cyclization . Another method is the Elbs reaction, which involves the cyclodehydration of diarylmethanes . Industrial production often employs metal-catalyzed reactions with alkynes to construct the anthracene framework . For instance, a typical preparation method might involve the reaction of 1,4-dihydroxy-9,10-anthraquinone with tetrahydrofuran and potassium hydroxide, followed by methylation .
Analyse Chemischer Reaktionen
Anthracene-1-d undergoes various types of chemical reactions, including:
Oxidation: Anthracene can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert anthracene derivatives into dihydroanthracene compounds.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce substituents at specific positions on the anthracene ring.
Common reagents used in these reactions include chlorine for halogenation and potassium hydroxide for cyclodehydration . Major products formed from these reactions include 9,10-dichloroanthracene and various anthraquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Anthracene-1-d and its derivatives have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Anthracene-1-d involves its interaction with molecular targets through its conjugated π-system. This interaction can lead to the formation of reactive oxygen species (ROS) and other intermediates that exert biological effects . In the context of OLEDs and OFETs, the compound’s photophysical properties enable it to function as an efficient light-emitting material .
Vergleich Mit ähnlichen Verbindungen
Anthracene-1-d can be compared with other similar compounds, such as:
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, but arranged in an angular fashion.
Naphthalene: Consists of two fused benzene rings and is simpler in structure compared to anthracene.
Anthraquinone: An oxidized derivative of anthracene with two ketone groups, known for its use in dyes and pigments.
This compound is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties .
Eigenschaften
CAS-Nummer |
14056-37-2 |
|---|---|
Molekularformel |
C14H10 |
Molekulargewicht |
179.23 g/mol |
IUPAC-Name |
1-deuterioanthracene |
InChI |
InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i5D |
InChI-Schlüssel |
MWPLVEDNUUSJAV-UICOGKGYSA-N |
Isomerische SMILES |
[2H]C1=C2C=C3C=CC=CC3=CC2=CC=C1 |
Kanonische SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


